Ethyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2-(3,4,5-trimethoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate
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Overview
Description
Ethyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2-(3,4,5-trimethoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a combination of fluorinated benzoyl, hydroxy, oxo, trimethoxyphenyl, and thiazole groups.
Preparation Methods
The synthesis of Ethyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2-(3,4,5-trimethoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate involves multiple steps. The synthetic route typically starts with the preparation of the key intermediates, which are then coupled under specific reaction conditions. Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Ethyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2-(3,4,5-trimethoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Research has explored its potential as a bioactive molecule with antifungal and antibacterial properties.
Medicine: Preliminary studies suggest it may have therapeutic potential in treating certain diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2-(3,4,5-trimethoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate involves its interaction with molecular targets and pathways within biological systems. The specific targets and pathways depend on the context of its application, such as its role as an antifungal or antibacterial agent.
Comparison with Similar Compounds
Ethyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2-(3,4,5-trimethoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate can be compared with other similar compounds, such as:
This compound analogs: These compounds share a similar core structure but may have different substituents, leading to variations in their properties and applications.
Other fluorinated benzoyl compounds:
This compound stands out due to its unique combination of functional groups, which contribute to its distinct chemical and biological properties.
Biological Activity
Ethyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2-(3,4,5-trimethoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article provides an in-depth examination of its biological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features several notable structural components:
- Thiazole ring : Contributes to the compound's chemical reactivity and biological properties.
- Pyrrole moiety : Known for its role in various biological systems.
- Fluorinated aromatic substituent : The presence of fluorine can enhance lipophilicity and bioactivity.
The molecular formula and weight are crucial for understanding its pharmacokinetics and dynamics, though specific values were not detailed in the available literature.
Anticancer Activity
Recent studies indicate that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of thiazole and pyrrole have been shown to inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : Compounds targeting cyclin-dependent kinases (CDKs) have demonstrated potent inhibitory effects on tumor cell lines. This compound may similarly affect CDK activity due to its structural composition .
Antimicrobial Activity
The compound's structural attributes suggest potential antimicrobial properties. Research on related thiazole derivatives has indicated:
- Inhibition of Pathogens : Certain thiazoles have been linked to activity against P. falciparum, T. gondii, and other pathogens . The specific interactions of this compound with microbial targets warrant further investigation.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:
- Formation of the thiazole ring through condensation reactions.
- Introduction of the pyrrole moiety via cyclization methods.
- Functionalization with fluorinated aromatic groups to enhance biological activity.
Case Study 1: Anticancer Screening
A study involving a library of compounds structurally similar to Ethyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo) revealed promising results in inhibiting cancer cell lines. The screening highlighted the importance of specific functional groups in enhancing bioactivity .
Case Study 2: Antimicrobial Testing
Research assessing various thiazole derivatives demonstrated their effectiveness against multiple bacterial strains. The findings suggest that modifications in the thiazole structure can lead to enhanced antimicrobial efficacy .
Properties
CAS No. |
609794-64-1 |
---|---|
Molecular Formula |
C28H27FN2O8S |
Molecular Weight |
570.6 g/mol |
IUPAC Name |
ethyl 2-[(4E)-4-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-2,3-dioxo-5-(3,4,5-trimethoxyphenyl)pyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C28H27FN2O8S/c1-7-39-27(35)25-14(3)30-28(40-25)31-21(16-11-18(36-4)24(38-6)19(12-16)37-5)20(23(33)26(31)34)22(32)15-9-8-13(2)17(29)10-15/h8-12,21,32H,7H2,1-6H3/b22-20+ |
InChI Key |
JJZDEQUKJUAOIY-LSDHQDQOSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C(S1)N2C(/C(=C(/C3=CC(=C(C=C3)C)F)\O)/C(=O)C2=O)C4=CC(=C(C(=C4)OC)OC)OC)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N2C(C(=C(C3=CC(=C(C=C3)C)F)O)C(=O)C2=O)C4=CC(=C(C(=C4)OC)OC)OC)C |
Origin of Product |
United States |
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